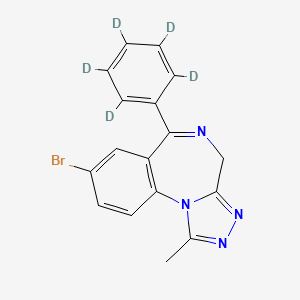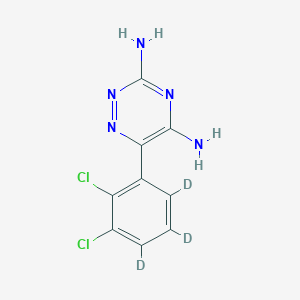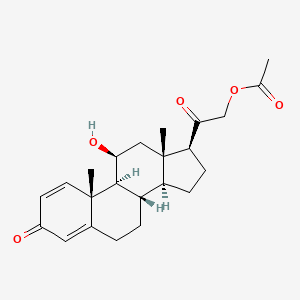
1-Dehydrocorticosterone 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dehydrocorticosterone 21-acetate is an acetylated derivative of corticosterone that is dehydrogenated at the one position. It is used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone found in certain fish species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dehydrocorticosterone 21-acetate is synthesized through a series of chemical reactions starting from corticosterone. The key steps involve dehydrogenation at the one position and acetylation at the 21 position. The specific reaction conditions typically involve the use of reagents such as hydrogen fluoride in dimethylformamide (HF/DMF) for epoxide opening, followed by acetylation using acetic anhydride .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often involves microbial transformation and enzymatic processes. These methods utilize microorganisms to facilitate specific chemical transformations, such as hydroxylation and dehydrogenation, which are challenging to achieve through purely chemical means .
Chemical Reactions Analysis
Types of Reactions: 1-Dehydrocorticosterone 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to 21-hydroxypregna-1,4-diene-3,11,20-trione.
Reduction: Potential reduction of the dehydrogenated position.
Substitution: Acetylation at the 21 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: May involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acetylation is carried out using acetic anhydride in the presence of a base like pyridine.
Major Products:
21-hydroxypregna-1,4-diene-3,11,20-trione: A key metabolite formed through oxidation.
Corticosterone derivatives: Various derivatives can be formed depending on the specific reactions and conditions used.
Scientific Research Applications
1-Dehydrocorticosterone 21-acetate is primarily used in scientific research for its role as a precursor in the synthesis of other corticosteroids. Its applications include:
Chemistry: Used in the synthesis of complex corticosteroid molecules.
Biology: Studied for its role in metabolic pathways involving corticosteroids.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of corticosteroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Dehydrocorticosterone 21-acetate involves its conversion to active corticosteroid metabolites. These metabolites interact with corticosteroid receptors in the body, influencing various physiological processes such as inflammation, immune response, and metabolism. The molecular targets include glucocorticoid and mineralocorticoid receptors, which mediate the compound’s effects through specific signaling pathways .
Comparison with Similar Compounds
Corticosterone: The parent compound from which 1-Dehydrocorticosterone 21-acetate is derived.
Prednisone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various medical treatments.
Uniqueness: this compound is unique due to its specific structural modifications, including dehydrogenation at the one position and acetylation at the 21 position. These modifications confer distinct chemical properties and biological activities compared to other corticosteroids .
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |
InChI Key |
AUJYIXRHRTVZNY-ZWFCQKKLSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
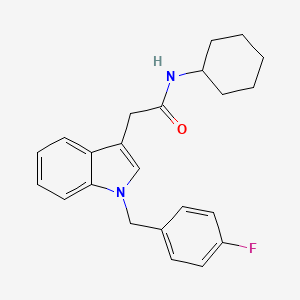
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
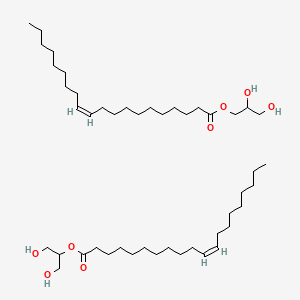
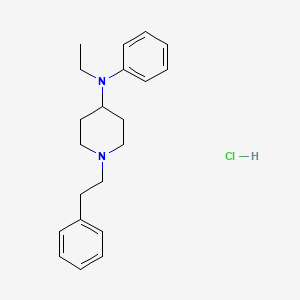
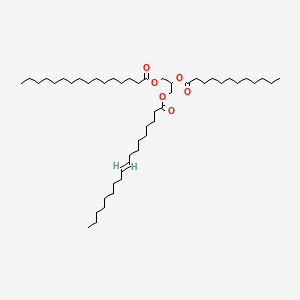
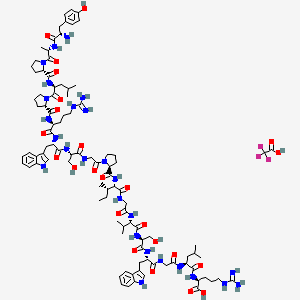
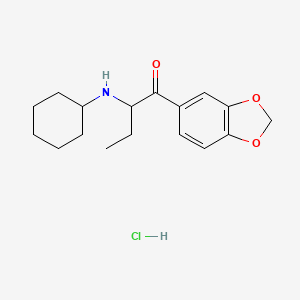

![methyl 2-[(5-bromo-1H-indazole-3-carbonyl)amino]-3-methylbutanoate](/img/structure/B10829084.png)


